1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane
Overview
Description
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C12H30OSi2 . It is a derivative of siloxane and is used as a monomer for the preparation of silicone polymers or silicone resins . It is also used as an intermediate for preparing other organosilicon compounds .
Synthesis Analysis
While specific synthesis methods for 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane were not found in the search results, related compounds such as 1,1,3,3-Tetramethyldisiloxane are known to be used as reactants in the synthesis of mono-functionalized siloxane derivatives via hydrosilylation reactions .Molecular Structure Analysis
The molecular structure of 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 44 bonds, including 14 non-H bonds and 8 rotatable bonds . The 2D and 3D chemical structure images of this compound can be viewed on various chemical databases .Physical And Chemical Properties Analysis
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane has a molecular weight of 246.537 g/mol . The compound is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.Safety And Hazards
While specific safety and hazard information for 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane was not found in the search results, similar compounds like 1,1,3,3-Tetramethyldisiloxane are known to be flammable liquids . They should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
butyl-[butyl(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBVCZSZPZFJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)O[Si](C)(C)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342711 | |
Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
4619-08-3 | |
Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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